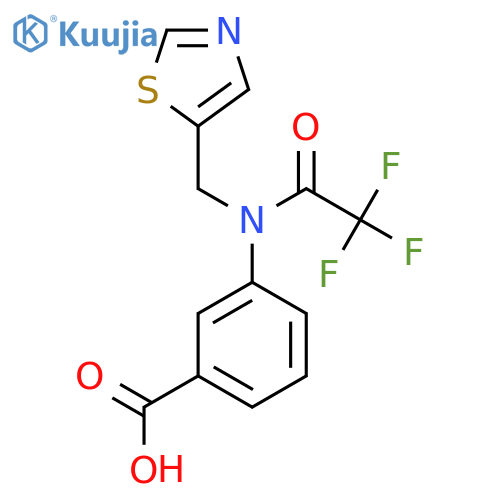Cas no 2680681-95-0 (3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid)

2680681-95-0 structure
商品名:3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid
3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid
- 2680681-95-0
- EN300-28295581
- 3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid
-
- インチ: 1S/C13H9F3N2O3S/c14-13(15,16)12(21)18(6-10-5-17-7-22-10)9-3-1-2-8(4-9)11(19)20/h1-5,7H,6H2,(H,19,20)
- InChIKey: LTFHENVJPWDCTI-UHFFFAOYSA-N
- ほほえんだ: S1C=NC=C1CN(C(C(F)(F)F)=O)C1C=CC=C(C(=O)O)C=1
計算された属性
- せいみつぶんしりょう: 330.02859781g/mol
- どういたいしつりょう: 330.02859781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 98.7Ų
3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295581-1.0g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 1.0g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28295581-0.1g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 0.1g |
$917.0 | 2025-03-19 | |
| Enamine | EN300-28295581-5.0g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 5.0g |
$3023.0 | 2025-03-19 | |
| Enamine | EN300-28295581-0.05g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 0.05g |
$876.0 | 2025-03-19 | |
| Enamine | EN300-28295581-10g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 10g |
$4483.0 | 2023-09-07 | ||
| Enamine | EN300-28295581-2.5g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 2.5g |
$2043.0 | 2025-03-19 | |
| Enamine | EN300-28295581-5g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 5g |
$3023.0 | 2023-09-07 | ||
| Enamine | EN300-28295581-1g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 1g |
$1043.0 | 2023-09-07 | ||
| Enamine | EN300-28295581-10.0g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 10.0g |
$4483.0 | 2025-03-19 | |
| Enamine | EN300-28295581-0.5g |
3-{2,2,2-trifluoro-N-[(1,3-thiazol-5-yl)methyl]acetamido}benzoic acid |
2680681-95-0 | 95.0% | 0.5g |
$1001.0 | 2025-03-19 |
3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2680681-95-0 (3-{2,2,2-trifluoro-N-(1,3-thiazol-5-yl)methylacetamido}benzoic acid) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
